N-(3-fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
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Overview
Description
“N-(3-fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorinated phenyl group, a pyrimidinylamino group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazole ring: This can be achieved through the condensation of a suitable α-haloketone with thiourea.
Introduction of the pyrimidinylamino group: This step involves the nucleophilic substitution of a halogenated pyrimidine with an amine.
Coupling with the fluorinated phenyl group: This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the acetamide linkage: This final step involves the reaction of the intermediate with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(3-fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and enzyme functions.
Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(3-fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide” would depend on its specific molecular targets. Typically, such compounds may act by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate access.
Modulating receptor function: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Disrupting protein-protein interactions: Binding to specific protein interfaces and preventing their interaction.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
- N-(3-fluoro-4-methylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide
- N-(3-fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)oxazol-4-yl)acetamide
Uniqueness
“N-(3-fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide” is unique due to the specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the fluorine atom can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to targets.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c1-10-3-4-11(7-13(10)17)20-14(23)8-12-9-24-16(21-12)22-15-18-5-2-6-19-15/h2-7,9H,8H2,1H3,(H,20,23)(H,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJLQLMSXKBOSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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